molecular formula C11H13BClNO3 B1486669 (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid CAS No. 871332-75-1

(4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid

Cat. No. B1486669
CAS RN: 871332-75-1
M. Wt: 253.49 g/mol
InChI Key: NSFDJLUUAWITQY-UHFFFAOYSA-N
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Description

“(4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid” is a boronic acid derivative with the CAS Number: 871332-75-1 . It has a molecular weight of 253.49 . The IUPAC name for this compound is 4-chloro-3-(1-pyrrolidinylcarbonyl)phenylboronic acid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H13BClNO3/c13-10-4-3-8(12(16)17)7-9(10)11(15)14-5-1-2-6-14/h3-4,7,16-17H,1-2,5-6H2 .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a density of 1.4±0.1 g/cm3 and a boiling point of 492.6±55.0 °C at 760 mmHg . The flash point is 251.7±31.5 °C .

Scientific Research Applications

Organic Synthesis and Catalysis

Boronic acids are pivotal in organic synthesis, particularly in Suzuki coupling reactions, due to their ability to form stable covalent bonds with various organic substrates. For instance, the work by Prabakaran et al. (2012) demonstrates an efficient ligand-free, microwave-assisted, Pd-catalyzed Suzuki coupling of 1-chloro-3-phenylisoquinoline and boronic acids for synthesizing diversified 1,3-disubstituted isoquinolines, showcasing the utility of boronic acids in facilitating complex organic transformations (Prabakaran, Nawaz Khan, & Jin, 2012).

Sensor Development

Boronic acids are also instrumental in developing sensors for detecting various analytes due to their affinity for diol-containing compounds. An example is the synthesis of phenylboronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes by Mu et al. (2012), which demonstrates the role of boronic acids in creating sensors with high sensitivity and selectivity for saccharide recognition, underlining the potential for biomedical applications and diagnostics (Mu et al., 2012).

Material Science

In material science, boronic acids contribute to the development of novel materials with unique properties. For example, Perrin et al. (2017) explored boric acid co-crystals in guar gelation, highlighting the role of boronic acid derivatives in enhancing the properties of polymeric materials. This study underscores the versatility of boronic acids in tailoring material properties for specific applications (Perrin, Goodwin, Musa, Yufit, & Steed, 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501 .

properties

IUPAC Name

[4-chloro-3-(pyrrolidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BClNO3/c13-10-4-3-8(12(16)17)7-9(10)11(15)14-5-1-2-6-14/h3-4,7,16-17H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFDJLUUAWITQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)C(=O)N2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661226
Record name [4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

871332-75-1
Record name [4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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